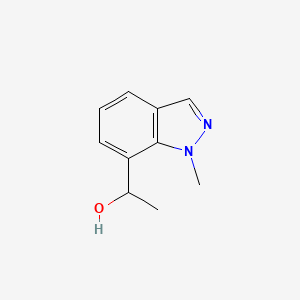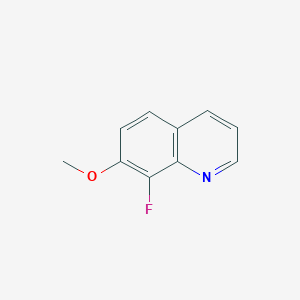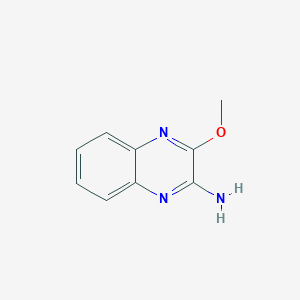
3-(Aminomethyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)naphthalen-1-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, featuring an aminomethyl group attached to the first position and an amine group at the third position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)naphthalen-1-amine can be achieved through several methods. One common approach involves the Mannich reaction, where naphthalene undergoes aminomethylation in the presence of formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and careful control of pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Mannich reactions or other aminomethylation techniques. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
3-(Aminomethyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)naphthalen-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-Methyl-1-naphthalenemethylamine: This compound is similar in structure but features a methyl group instead of an aminomethyl group.
1-Naphthalenemethylamine: Another related compound with a single amine group attached to the naphthalene ring.
Uniqueness: 3-(Aminomethyl)naphthalen-1-amine is unique due to the presence of both an aminomethyl and an amine group on the naphthalene ring
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(aminomethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H12N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7,12-13H2 |
InChI Key |
FLTRMKYCNUDPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)




